N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide is a structurally complex acetamide derivative featuring a 6-chlorobenzo[d]thiazole core, a 4-(ethylthio)phenyl group, and a pyridin-4-ylmethyl substituent. The benzo[d]thiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The ethylthio group at the 4-position of the phenyl ring may enhance lipophilicity and membrane permeability, while the pyridinylmethyl substitution could influence target binding through hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-ethylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS2/c1-2-29-19-6-3-16(4-7-19)13-22(28)27(15-17-9-11-25-12-10-17)23-26-20-8-5-18(24)14-21(20)30-23/h3-12,14H,2,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQGKNHAWCVYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorobenzo[d]thiazole moiety, an ethylthio group, and a pyridin-4-ylmethyl acetamide structure. This unique combination contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, particularly in cancer and microbial infections.
- Receptor Modulation : It may act on various receptors, influencing signal transduction pathways that regulate cellular responses.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, comparable to standard antibiotics. For example:
| Bacterial Strain | Zone of Inhibition (mm) | Standard (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 18 | 19 |
| Escherichia coli | 16 | 18 |
| Staphylococcus epidermidis | 22 | 18 |
| Proteus vulgaris | 21 | 14 |
This data suggests that the compound has potential as a therapeutic agent against resistant bacterial strains .
Anticancer Properties
The compound's anticancer activity has been evaluated through various assays. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 1.61 |
| HeLa (Cervical Cancer) | 1.98 |
These results highlight the potential for further development as an anticancer drug .
Case Studies and Research Findings
- Anticonvulsant Activity : A study demonstrated the compound's ability to reduce seizure activity in animal models, suggesting a neuroprotective effect .
- Structure-Activity Relationship (SAR) : Investigations into similar thiazole derivatives revealed that electron-withdrawing groups enhance biological activity, emphasizing the importance of structural modifications in drug design .
- Metabolic Pathways : The compound interacts with metabolic enzymes, influencing drug metabolism and efficacy in vivo. Studies have shown that metabolic stability is crucial for maintaining therapeutic levels .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide exhibits significant anticancer properties. The structure-activity relationship (SAR) studies have shown that this compound can inhibit tumor cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signals.
- Cytotoxicity : In vitro tests demonstrated an IC50 range between 2.74 µM and 5.05 µM for certain analogs, indicating potent cytotoxic effects against various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Benzothiazole derivatives are known to possess antibacterial and antifungal activities:
- In Vitro Studies : The compound showed promising results against several bacterial strains, suggesting potential use as an antimicrobial agent .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties of this compound, particularly in models of neurodegenerative diseases:
- Mechanism : It may modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neurodegeneration .
- Case Studies : Animal models have shown improvements in cognitive function when treated with this compound, highlighting its potential in treating conditions like Alzheimer's disease.
Cancer Research
A recent study published in MDPI highlighted the anticancer effects of related benzothiazole compounds, demonstrating that modifications to the benzothiazole structure can significantly enhance cytotoxicity against cancer cells . This suggests that this compound could be optimized further for improved efficacy.
Neuroprotection Studies
Research focusing on the neuroprotective effects of compounds within the benzothiazole family has shown promising results in animal models of neurodegeneration. These studies suggest that compounds similar to this compound may offer therapeutic benefits by protecting neurons from excitotoxicity and oxidative stress .
Data Table Summary
Comparison with Similar Compounds
Key Structural Variations and Physicochemical Properties
The following table compares the target compound with structurally related benzothiazole-acetamide derivatives:
Key Observations :
- Substituent Effects : The 6-chloro group in the target compound contrasts with 6-CF₃, 6-OCH₃, and 6-CH₃ in analogs, which may alter electron-withdrawing/donating properties and metabolic stability. For example, 6-CF₃ (compound 21) likely increases hydrophobicity, while 6-OCH₃ (compound 22) enhances solubility .
- Activity Trends : Chloro-substituted analogs (e.g., 107m) exhibit potent antibacterial activity (MIC 6.25 μg/mL), suggesting the target compound’s 6-Cl group may confer similar efficacy .
Piperazine-Linked Thiazole Acetamides
Compounds 13–18 from feature piperazine-linked thiazole acetamides with variable aryl substituents:
| Compound ID | Substituents on Piperazine | Substituents on Thiazole | Melting Point (°C) | Molecular Weight (g/mol) | Activity (if reported) |
|---|---|---|---|---|---|
| 13 | 4-methoxyphenyl | 4-(p-tolyl)thiazol-2-yl | 289–290 | 422.54 | MMP inhibition |
| 14 | 4-chlorophenyl | 4-(p-tolyl)thiazol-2-yl | 282–283 | 426.96 | MMP inhibition |
| 15 | 4-fluorophenyl | 4-(p-tolyl)thiazol-2-yl | 269–270 | 410.51 | MMP inhibition |
Comparison with Target Compound :
- The target compound lacks a piperazine linker but incorporates a pyridin-4-ylmethyl group, which may mimic the hydrogen-bonding capacity of piperazine.
- Higher melting points in piperazine analogs (e.g., 289–290°C for 13) suggest greater crystallinity compared to the target compound, whose properties are unreported .
Antitumor Benzothiazole Derivatives
highlights antitumor benzo[d]thiazole derivatives, such as:
- N(1)-(6-chlorobenzo[d]thiazol-2-yl)-N(8)-hydroxyoctanediamide : Demonstrates selective cytotoxicity in cancer cells via histone deacetylase (HDAC) inhibition.
- 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole: Shows potent activity against breast and lung cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
